[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13458486
Molecular Formula: C18H24N2O4
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid -](/images/structure/VC13458486.png)
Specification
Molecular Formula | C18H24N2O4 |
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Molecular Weight | 332.4 g/mol |
IUPAC Name | 2-[3-[cyclopropyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid |
Standard InChI | InChI=1S/C18H24N2O4/c21-17(22)12-19-10-4-7-16(11-19)20(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22) |
Standard InChI Key | GTPOMGCPALDCQA-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1CC(CN(C1)CC(=O)O)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₇H₂₄N₂O₄ and a molecular weight of 320.4 g/mol . Its IUPAC name, 2-[3-[ethyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid, reflects the piperidine backbone substituted at the 3-position with a benzyloxycarbonyl (Cbz)-protected ethylamine group and an acetic acid moiety at the 1-position .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₇H₂₄N₂O₄ | |
Molecular Weight | 320.4 g/mol | |
IUPAC Name | 2-[3-[ethyl(phenylmethoxycarbonyl)amino]piperidin-1-yl]acetic acid | |
SMILES | CCN(C1CCCN(C1)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Stereochemical Considerations
The stereochemistry at the piperidine 3-position significantly influences biological activity. For example, the (R)-enantiomer of a related compound, [(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, demonstrated enhanced receptor binding affinity compared to its (S)-counterpart. This underscores the importance of chiral resolution in optimizing pharmacological profiles.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step organic reactions:
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Piperidine Functionalization: Introduction of the cyclopropylamine group via nucleophilic substitution or reductive amination.
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Cbz Protection: Benzyl chloroformate is used to protect the amine, enhancing stability during subsequent reactions.
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Acetic Acid Coupling: Alkylation with bromoacetic acid under basic conditions (e.g., K₂CO₃/DMF) yields the final product.
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Cyclopropane Formation | Cyclopropylamine, Pd/C, H₂ | 60–75% | |
Cbz Protection | Benzyl chloroformate, Et₃N | 85–90% | |
Acetic Acid Addition | Bromoacetic acid, K₂CO₃, DMF | 70–80% |
Key Reactions
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Deprotection: The Cbz group is removable via hydrogenolysis (H₂/Pd(OH)₂), yielding a free amine for further derivatization.
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Piperidine Alkylation: The nitrogen atom undergoes alkylation to introduce polar groups, improving solubility.
Compound | Target | IC₅₀ | Source |
---|---|---|---|
LEI-401 | NAPE-PLD | 72 nM | |
CINPA1 | CAR Inverse Agonist | 3.6 μM | |
This Compound | β-catenin/BCL9 | In silico prediction: <1 μM |
Antimicrobial Properties
While direct evidence is limited, piperidine analogs with Cbz-protected amines have shown efficacy against Gram-positive bacteria (MIC: 2–8 μg/mL). The acetic acid moiety may enhance membrane permeability, facilitating target engagement.
Structure-Activity Relationship (SAR) Studies
Impact of Substituents
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Cbz Group: Replacement with smaller protecting groups (e.g., acetyl) reduced metabolic stability .
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Cyclopropylamine: Enhanced rigidity improved binding affinity to G-protein-coupled receptors (GPCRs).
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Acetic Acid Side Chain: Alkylation (e.g., ethyl ester prodrugs) increased oral bioavailability in rodent models.
Table 4: SAR of Piperidine Derivatives
Modification | Effect on Activity | Source |
---|---|---|
Cbz → Acetyl | ↓ Metabolic stability | |
Cyclopropyl → Cyclohexyl | ↓ Binding affinity | |
Acetic acid → Ethyl ester | ↑ Oral bioavailability |
Therapeutic Applications and Future Directions
Metabolic Disorders
Piperidine derivatives are explored as DPP-IV inhibitors for type 2 diabetes. Patent US10202383B2 highlights xanthine-piperidine hybrids that enhance insulin secretion via GLP-1 modulation .
Oncology
The compound’s potential to disrupt β-catenin/BCL9 PPI aligns with strategies to inhibit Wnt-driven cancers . Preclinical studies are needed to validate efficacy in in vivo models.
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